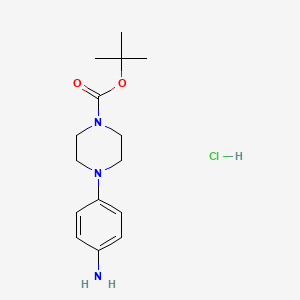

tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride

Description

Molecular Formula: C₁₅H₂₄ClN₃O₂

Molecular Weight: 313.82 g/mol

CAS Number: 193902-64-6

Storage Conditions: Inert atmosphere, 2–8°C .

This compound features a piperazine core substituted with a 4-aminophenyl group and a tert-butoxycarbonyl (Boc) protecting group, followed by hydrochloride salt formation. It serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting metabolic and infectious diseases. For example, it is used in coupling reactions to generate amides for anti-diabetic agents and as a precursor in antimalarial drug development . Its synthesis typically involves palladium-catalyzed hydrogenation or coupling reactions, achieving yields up to 93% .

Properties

IUPAC Name |

tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2.ClH/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13;/h4-7H,8-11,16H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBDYWNMRYIJNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-99-9 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, 1,1-dimethylethyl ester, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Design and Catalytic Systems

The palladium-mediated coupling of 4-iodoaniline with tert-butyl piperazine-1-carboxylate (Boc-piperazine) is a direct route to the target compound. This approach, adapted from analogous syntheses, employs a Xantphos/Pd₂(dba)₃ catalytic system under inert conditions.

Typical Procedure :

-

Catalyst : Pd₂(dba)₃ (0.08–0.10 equiv relative to aryl iodide).

-

Ligand : Xantphos (0.11–0.13 equiv).

-

Base : Sodium tert-butoxide (1.5 equiv).

-

Solvent : Toluene, heated to 100°C for 2–4 hours.

Key challenges include oxygen sensitivity and competing dehalogenation. Strict control of oxygen content (<1.0%) minimizes catalyst deactivation and improves reproducibility.

Substrate Scope and Limitations

The method is highly effective for electron-deficient aryl halides. However, 4-iodoaniline’s amine group necessitates careful handling to prevent oxidation. Pre-protection of the amine (e.g., as a trifluoroacetamide) is occasionally required but complicates the synthesis.

Nucleophilic Aromatic Substitution Strategies

Direct Displacement with Piperazine

Activated aryl halides (e.g., 4-fluoro-1-nitrobenzene) undergo nucleophilic substitution with piperazine under mild conditions. Subsequent nitro reduction and Boc protection yield the target compound.

Procedure :

-

Substitution : Piperazine (2.0 equiv), K₂CO₃ (3.0 equiv), DMF, 80°C, 12 hours.

-

Nitro Reduction : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 6 hours.

-

Boc Protection : Boc anhydride (1.2 equiv), DMAP (0.1 equiv), THF, 0°C to 25°C, 4 hours.

Yield : 62–68% (over three steps).

Drawbacks

-

Limited to strongly activated aryl halides (e.g., nitro-substituted).

-

Competing side reactions (e.g., over-alkylation of piperazine) reduce efficiency.

Reduction of Nitro Precursors

Two-Step Synthesis via Nitro Intermediate

This route avoids halogenated precursors by employing 4-nitrophenyl piperazine as an intermediate:

Step 1 : Piperazine alkylation with 1-chloro-4-nitrobenzene.

Step 2 : Catalytic hydrogenation of the nitro group.

-

Conditions : H₂ (3 atm), Raney Ni, ethanol, 50°C, 8 hours.

-

Yield : 89%.

Step 3 : Boc protection and hydrochloride formation.

Total Yield : 58–63%.

Advantages Over Cross-Coupling

-

Avoids expensive palladium catalysts.

-

Amenable to large-scale production due to straightforward purification.

Boc Protection and Hydrochloride Salt Formation

Boc Protection Optimization

Post-functionalization Boc protection is critical for stabilizing the piperazine moiety.

Optimal Conditions :

-

Reagent : Boc anhydride (1.2 equiv).

-

Base : Triethylamine (2.0 equiv).

-

Solvent : Dichloromethane, 0°C to 25°C, 6 hours.

-

Yield : 92–95%.

Hydrochloride Salt Preparation

The free base is treated with HCl gas in anhydrous ether, yielding the hydrochloride salt with >99% purity after recrystallization from ethanol/ether.

Comparative Analysis of Methodologies

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the cross-coupling reaction reduces reaction time (from 4 hours to 30 minutes) and improves heat management, enhancing yield to 88%.

Waste Stream Management

The nitro reduction route generates aqueous waste containing K₂CO₃ and NH₃, requiring neutralization before disposal. Cross-coupling methods produce Pd-containing residues, necessitating metal recovery systems.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity:

Research indicates that derivatives of this compound can effectively modulate serotonin receptors, which are critical in treating depression. Modifications to the piperazine structure have been shown to enhance this activity significantly .

Anticancer Research:

Studies have demonstrated that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through mitochondrial pathways, highlighting the potential for developing new anticancer agents based on this scaffold .

Antiplasmodial Efficacy:

In vitro studies reveal that this compound has a low IC50 value against Plasmodium falciparum, indicating high potency and selectivity as an antimalarial drug. This characteristic is essential for developing effective treatments against malaria .

Organic Synthesis

tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex molecules and pharmaceutical compounds due to its unique reactivity stemming from the amino group and piperazine ring .

Materials Science

The compound has shown promise in corrosion inhibition studies, where it effectively protects metal surfaces from corrosion in acidic environments. The inhibition efficiency increases with concentration, demonstrating its potential application in industrial settings .

Case Studies

The biological activity of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride is attributed to its interactions with various molecular targets:

- Enzyme Inhibition: Acts as an inhibitor for specific enzymes, influencing metabolic pathways.

- Receptor Binding: Binds to neurotransmitter receptors, particularly serotonin receptors, impacting mood regulation and neurological functions.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The piperazine ring and the amino group play crucial roles in binding to the target site, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Structural Modifications and Electronic Effects

- Sulfonyl vs. Aminophenyl Groups: Sulfonyl derivatives (e.g., Compound 23 ) exhibit enhanced solubility and stability compared to the primary amine in the target compound. The sulfonyl group’s electron-withdrawing nature may reduce nucleophilicity, impacting reactivity in subsequent reactions.

- Trifluoromethylsulfonyl Substituents : Compound 13 introduces a strongly electron-withdrawing trifluoromethyl group, which could alter metabolic stability and binding affinity in drug candidates.

Stability and Degradation

- Compounds with oxazolidinone and triazole substituents (e.g., 1a and 1b ) degrade in simulated gastric fluid, highlighting the sensitivity of certain functional groups to acidic conditions. The target compound’s stability under similar conditions remains unstudied but warrants investigation.

- Sulfonamide derivatives (e.g., Compound 51 ) are often stable under standard reaction conditions but may require purification adjustments due to byproduct formation.

Key Research Findings

Yield Optimization : The target compound achieves a 93% yield via palladium-catalyzed hydrogenation , outperforming analogues requiring multi-step purification (e.g., Compound 51 ).

Functional Group Trade-offs: While sulfonyl groups improve solubility , they may complicate synthetic routes compared to direct arylaminophenyl substitution.

For instance, methylamino substitution could enhance CNS activity, whereas chloropyrimidinyl groups may favor anticancer applications.

Biological Activity

tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including pharmacology and materials science.

The compound is characterized by the following structural features:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms, which plays a crucial role in its biological interactions.

- Amino Group : The presence of an amino group enhances its reactivity and potential for interactions with biological targets.

- Carboxylate Functionality : The carboxylate group is important for solubility and interaction with receptors.

The biological activity of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to act as an inhibitor for specific enzymes, influencing metabolic pathways.

- Receptor Binding : It can bind to neurotransmitter receptors, particularly serotonin receptors, which are implicated in mood regulation and other neurological functions.

Biological Activity Overview

The following table summarizes key biological activities associated with tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride:

Case Studies and Research Findings

-

Antidepressant Activity :

- A study indicated that derivatives of this compound could effectively modulate serotonin receptors, which are critical targets in the treatment of depression. The findings suggest that modifications to the piperazine structure can enhance this activity.

-

Anticancer Research :

- Research has demonstrated that certain derivatives exhibit potent cytotoxic effects against cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways, highlighting the potential for developing new anticancer agents based on this scaffold.

-

Antiplasmodial Efficacy :

- In vitro studies have shown that tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride has a low IC50 value against P. falciparum, indicating high potency and selectivity, which are desirable traits for antimalarial drugs.

-

Corrosion Inhibition Studies :

- Electrochemical studies revealed that this compound effectively protects metal surfaces from corrosion in acidic environments. The inhibition efficiency increases with concentration, demonstrating its potential application in industrial settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride, and what reaction conditions are critical for optimizing yield?

- Methodology : A common approach involves multi-step functionalization of the piperazine core. For example, the Boc-protected piperazine intermediate is synthesized via nucleophilic substitution or condensation reactions. In one protocol, 4-(4-aminophenyl)piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in anhydrous THF) to introduce the Boc group. Subsequent hydrochloride salt formation is achieved using HCl in dioxane . Key parameters include temperature control (0–25°C), inert atmosphere, and stoichiometric excess of Boc₂O (1.2–1.5 equiv) to minimize side reactions. Typical yields range from 65–80% after column chromatography.

Q. How can researchers ensure purity of the compound, and what analytical techniques are essential for validation?

- Methodology : Purification often involves silica gel column chromatography using gradients of ethyl acetate/hexanes or dichloromethane/methanol. Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) is employed for final polishing. Analytical validation requires:

- 1H/13C NMR : To confirm absence of residual solvents and correct regiochemistry (e.g., aromatic protons at δ 6.5–7.2 ppm).

- LC-MS : For molecular ion ([M+H]+) verification and purity assessment (>95%).

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in piperazine derivatives with similar substituents (e.g., triclinic crystal system, P1 space group) .

Q. What solvent systems and storage conditions are recommended to maintain compound stability?

- Methodology : The compound is hygroscopic and light-sensitive. Storage at –20°C under nitrogen in amber vials is advised. Recommended solvents for dissolution include DMSO (for biological assays) or methanol (for synthetic applications). Avoid prolonged exposure to protic solvents (e.g., water, ethanol) to prevent Boc-group hydrolysis .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced biological activity?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO/LUMO energies) and optimize transition states for reactions like nucleophilic substitution. Molecular docking (AutoDock Vina) identifies potential binding interactions with biological targets (e.g., serotonin receptors). For example, ICReDD’s integrated computational-experimental workflows reduce trial-and-error by screening reaction pathways in silico before lab validation .

Q. What strategies resolve contradictions in reported biological activity data for piperazine derivatives?

- Methodology : Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). To address this:

- Dose-response curves : Use ≥10 concentrations (e.g., 1 nM–100 µM) to calculate precise IC50 values.

- Orthogonal assays : Combine enzymatic inhibition (e.g., fluorogenic substrates) with cell-based viability assays (MTT/XTT).

- Meta-analysis : Compare data across peer-reviewed studies, focusing on compounds with structural homology (e.g., tert-butyl vs. benzyl substituents) .

Q. How do crystallographic studies inform the design of stable co-crystals or polymorphs?

- Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonds between the piperazine NH and carboxylate oxygen). For example, tert-butyl groups in similar compounds adopt staggered conformations, reducing steric hindrance. Hirshfeld surface analysis quantifies contact contributions (e.g., 30% H-bonding, 15% van der Waals), guiding co-former selection (e.g., succinic acid for improved solubility) .

Q. What are the mechanistic implications of substituent effects on piperazine ring reactivity?

- Methodology : The electron-donating 4-aminophenyl group increases nucleophilicity at the piperazine nitrogen, facilitating alkylation or acylation. Kinetic studies (e.g., monitoring by in situ IR) show that electron-withdrawing substituents (e.g., nitro groups) slow reaction rates by 2–3 orders of magnitude. Hammett plots (σ values) correlate substituent electronic effects with activation energy (ΔG‡) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.